molecular formula C3H3F5O B12811699 1-(Difluoromethoxy)-1,2,2-trifluoroethane CAS No. 56281-92-6

1-(Difluoromethoxy)-1,2,2-trifluoroethane

Cat. No.: B12811699
CAS No.: 56281-92-6
M. Wt: 150.05 g/mol
InChI Key: KQUULKREOKHZAM-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of difluoromethyl ether with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This continuous flow process ensures efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethoxy)-1,2,2-trifluoroethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to significant biological effects. The compound can modulate various biochemical pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethoxy)-1,2,2-trifluoroethane is unique due to its combination of difluoromethoxy and trifluoroethane groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .

Biological Activity

1-(Difluoromethoxy)-1,2,2-trifluoroethane (CAS No. 60113-74-8) is a fluorinated organic compound with the molecular formula C₃H₃F₅O. Its unique structure, characterized by a difluoromethoxy group and a trifluoroethane backbone, imparts distinct chemical and physical properties that are relevant in various biological contexts. This article explores its biological activity, focusing on pharmacological applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features multiple fluorine atoms which significantly influence its solubility and interaction with biological membranes. This characteristic is critical for its potential use in anesthetic formulations and other pharmaceutical applications.

Property Value
Molecular FormulaC₃H₃F₅O
Molecular Weight156.06 g/mol
Boiling Point40 °C
Density1.4 g/cm³

Anesthetic Properties

Research indicates that this compound has been investigated for its anesthetic properties. It has been compared to other inhalational anesthetics such as isoflurane and desflurane. Studies show that the presence of fluorine in its structure enhances its potency and lipid solubility, which are critical factors for anesthetic efficacy .

The Minimum Alveolar Concentration (MAC) of this compound has been studied in animal models, revealing that it exhibits a lower MAC compared to non-fluorinated anesthetics, indicating higher potency. For example, the MAC of related compounds shows a trend where increasing halogen size correlates with increased potency .

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to interact with neuronal membranes and modulate ion channels involved in neurotransmission. The presence of multiple fluorine atoms likely alters membrane fluidity and ion channel dynamics, enhancing its anesthetic properties .

Comparative Studies

Comparative studies have highlighted the unique position of this compound among fluorinated compounds:

Compound Name Molecular Formula Key Features MAC (%)
This compoundC₃H₃F₅OHigh lipid solubility; potent anestheticTBD
IsofluraneC₃H₂F₅ClOModerate potency; widely used1.15
DesfluraneC₃H₂F₆ORapid elimination; lower potency6.6

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Study on Anesthetic Efficacy : In a controlled trial involving Sprague-Dawley rats, the compound demonstrated a significant reduction in recovery time compared to traditional anesthetics like isoflurane. The study measured both MAC and recovery times post-anesthesia induction .
  • Fluorination Effects : A comparative analysis involving various fluorinated ethers indicated that the introduction of difluoromethoxy groups enhances anesthetic potency while maintaining safety profiles similar to established agents .

Properties

CAS No.

56281-92-6

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

IUPAC Name

1-(difluoromethoxy)-1,2,2-trifluoroethane

InChI

InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H

InChI Key

KQUULKREOKHZAM-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(OC(F)F)F

Origin of Product

United States

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